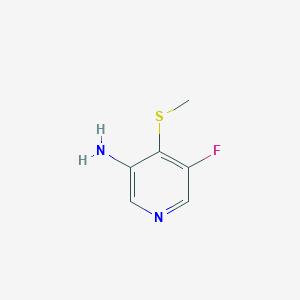

5-Fluoro-4-methylsulfanylpyridin-3-amine

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Organic Synthesis

The incorporation of fluorine into organic molecules, particularly aromatic systems like pyridine, can dramatically alter their physicochemical and biological properties. Fluorine is the most electronegative element, and its introduction can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. bldpharm.com In medicinal chemistry, fluorinated pyridine scaffolds are highly sought after because the carbon-fluorine bond is strong, often enhancing the metabolic resistance of a drug candidate and thereby improving its pharmacokinetic profile. bldpharm.com

Furthermore, the strategic placement of fluorine atoms can modify the electronic nature of the pyridine ring, which can be crucial for modulating interactions with biological targets. google.com The synthesis of fluorinated pyridines, however, can be challenging, especially at the meta-position, requiring specialized methods. sigmaaldrich.com The development of novel reactions to create these structures, such as the fluorination of pyridine N-oxides, represents an active area of research, highlighting the demand for these valuable synthetic intermediates. sigmaaldrich.com

The Role of Organosulfur Moieties in Heterocyclic Chemistry

Organosulfur compounds are integral to the study of heterocyclic chemistry and play a vital role in nature and medicine. Sulfur-containing amino acids like cysteine and methionine are fundamental to life, and many important pharmaceuticals, including penicillin and sulfa drugs, are organosulfur compounds. When a sulfur-containing group, such as a methylsulfanyl (–SCH₃) moiety, is attached to a heterocyclic ring, it can serve multiple functions.

The sulfur atom can influence the electronic landscape of the molecule and participate in various chemical transformations, making it a versatile functional handle in multi-step synthesis. google.com Sulfur-containing heterocycles are core components of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The presence of the sulfur moiety is often key to the compound's biological activity and its ability to interact with specific enzymes or receptors.

Overview of Aminopyridines as Synthetic Intermediates and Functional Motifs

Aminopyridines are derivatives of pyridine that feature an amino (–NH₂) group. They are exceptionally useful as synthetic intermediates and are considered essential building blocks in organic chemistry. The amino group can act as a nucleophile, allowing for the construction of more complex molecules through N-alkylation or N-acylation reactions. Furthermore, the amino group can be transformed into other functional groups, providing a gateway to a diverse array of substituted pyridines.

This class of compounds is not only valuable in synthesis but also exhibits significant biological activity. The aminopyridine scaffold is present in numerous pharmaceuticals, where it often serves as a key pharmacophore responsible for the molecule's therapeutic effect. For instance, 4-aminopyridine (B3432731) is a clinically approved drug for multiple sclerosis. sigmaaldrich.com The synthesis of aminopyridines can be achieved through various methods, including the renowned Chichibabin reaction or the substitution of halopyridines.

Research Context of 5-Fluoro-4-methylsulfanylpyridin-3-amine

The compound this compound represents a confluence of the three aforementioned structural motifs: a fluorinated pyridine core, an organosulfur (methylsulfanyl) group, and an amino functional group. While specific research studies dedicated exclusively to this compound are not widely documented in peer-reviewed literature, its chemical structure strongly suggests its role as a specialized building block or synthetic intermediate for the creation of more complex molecules, particularly in the context of medicinal chemistry and drug discovery.

The combination of its functional groups makes it a trifunctional reagent. The amino group provides a site for nucleophilic attack or further derivatization, the fluoro group can enhance metabolic stability and modulate electronic properties, and the methylsulfanyl group can be a site for oxidation or displacement, offering additional pathways for molecular elaboration. Given the established importance of each of these components, this compound is positioned as a valuable, albeit niche, reagent for constructing novel heterocyclic compounds with potential biological activity. Its utility would lie in its ability to introduce this specific, pre-functionalized scaffold into a larger target molecule in a single step.

Below are the known chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 5-Fluoro-4-(methylthio)pyridin-3-amine |

| Canonical SMILES | CSC1=C(C=CN=C1F)N |

| Molecular Formula | C₆H₇FN₂S |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 1820604-01-7 |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methylsulfanylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2S/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDULJOUZJNDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=NC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 4 Methylsulfanylpyridin 3 Amine and Analogues

Precursor Synthesis and Derivatization Strategies

The construction of the 5-Fluoro-4-methylsulfanylpyridin-3-amine scaffold typically begins with the synthesis of a suitably substituted pyridine (B92270) ring, which is then modified to introduce the desired functionalities.

Preparation of Halogenated Pyridine Intermediates

A common starting point in the synthesis of polysubstituted pyridines is the preparation of halogenated precursors. These halogen atoms serve as versatile handles for subsequent functionalization through various substitution and coupling reactions. For instance, compounds like 2-chloro-3-fluoro-5-nitropyridine (B1393277) can be synthesized from 3-fluoro-5-nitropyridin-2-ol (B1531953) by reaction with phosphorus oxychloride and phosphorus pentachloride. This provides a key intermediate where the chlorine atom can be targeted for substitution.

Another relevant precursor is 3-amino-5-fluoropyridine (B1296810), which can be synthesized through methods such as the Hofmann rearrangement of 5-fluoronicotinamide (B1329777) using bromine and sodium hydroxide, or by the hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine in the presence of a palladium catalyst. The synthesis of 4-amino-3,5-dihalopyridines can also be achieved via microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines.

A plausible key intermediate, 4-chloro-5-fluoropyridin-3-amine (B6280021), can be conceptualized as a direct precursor for the introduction of the methylsulfanyl group. Its synthesis would likely involve the reduction of a corresponding 3-nitro derivative, such as the conceptual 4-chloro-5-fluoro-3-nitropyridine.

Introduction of the Methylsulfanyl Group via Nucleophilic Substitution Reactions

The methylsulfanyl group is typically introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, most commonly a halogen atom, by a methylthiolate nucleophile. Sodium thiomethoxide (NaSMe) is a common reagent for this transformation.

The success of this reaction is highly dependent on the electronic nature of the pyridine ring. The presence of electron-withdrawing groups, such as a nitro group or the pyridine nitrogen itself, activates the ring towards nucleophilic attack, facilitating the substitution. In the context of synthesizing this compound, a precursor like 4-chloro-5-fluoropyridin-3-amine or 4-chloro-5-fluoro-3-nitropyridine would be reacted with sodium thiomethoxide. The chlorine atom at the 4-position is the target for this substitution. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

| Reactant | Reagent | Product | Conditions |

| 4-Chloro-5-fluoropyridin-3-amine | Sodium thiomethoxide | This compound | Polar aprotic solvent (e.g., DMF) |

| 4-Chloro-5-fluoro-3-nitropyridine | Sodium thiomethoxide | 5-Fluoro-4-methylsulfanyl-3-nitropyridine | Polar aprotic solvent (e.g., DMF) |

This table presents hypothetical reaction pathways based on established chemical principles.

Formation of the Amine Functionality

The amine group at the 3-position can be introduced through various methods. One common strategy involves the reduction of a nitro group at the same position. This reduction can be achieved using a variety of reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel.

If the synthetic strategy involves introducing the methylsulfanyl group onto a nitro-substituted pyridine, the subsequent reduction of the nitro group to an amine is a crucial step. It is important that the reduction conditions are compatible with the methylsulfanyl group, which is generally stable under many reduction conditions. For example, the reduction of a hypothetical intermediate like 5-fluoro-4-methylsulfanyl-3-nitropyridine would yield the target compound, this compound.

Alternatively, the amine group can be present in the starting material, as in the case of using 3-amino-5-fluoropyridine as a precursor, which would then be halogenated at the 4-position before the introduction of the methylsulfanyl group.

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers more sophisticated methods for the functionalization of pyridine rings, which can provide greater efficiency and selectivity.

Catalytic Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on pyridine rings. While not directly applicable to the introduction of a simple methylsulfanyl group, these methods are invaluable for creating more complex analogues. For instance, a halogenated pyridine precursor could be coupled with various organoboron, organotin, or amine reagents to introduce a wide range of substituents.

The chemoselective functionalization of polysubstituted pyridines can be achieved by exploiting the different reactivities of various leaving groups in these coupling reactions. For example, the reactivity order of halogens (I > Br > Cl) in palladium-catalyzed couplings allows for the selective reaction at one position while leaving another halogen intact for subsequent transformations.

Chemoselective Transformations in Multi-functionalized Pyridines

The synthesis of a molecule with multiple functional groups like this compound requires careful consideration of chemoselectivity. The order of reactions is critical to avoid unwanted side reactions. For instance, if a nitro group is present, its strong electron-withdrawing nature can influence the regioselectivity of subsequent reactions.

The relative positioning of the substituents also plays a significant role. The fluorine at the 5-position and the nitrogen atom in the pyridine ring influence the reactivity of the adjacent positions, guiding the regioselectivity of substitution reactions. Advanced synthetic strategies often involve the use of protecting groups to temporarily mask certain functionalities while transformations are carried out on other parts of the molecule, ensuring the desired outcome.

Stereoselective Synthesis (if applicable to chiral derivatives)

For the parent compound, this compound, which is achiral, stereoselective synthesis is not a direct consideration. However, the principles of stereoselective synthesis become highly relevant when considering the synthesis of its chiral derivatives. Chiral analogs could be designed, for instance, by introducing a stereocenter in a substituent attached to the pyridine ring or by creating a chiral axis in atropisomeric derivatives.

While specific examples of stereoselective synthesis for derivatives of this compound are not prevalent in the literature, general strategies for achieving stereoselectivity in the synthesis of chiral pyridines can be applied. These methods often involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis. For instance, the asymmetric hydrogenation of a prochiral pyridine derivative using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) could establish a stereocenter in an alkyl substituent.

Another approach involves the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the pyridine precursor to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

Biocatalysis, employing enzymes such as transaminases, offers a highly efficient and environmentally benign route to chiral amines. A ketone precursor of a chiral derivative could be stereoselectively aminated using a transaminase to yield an enantiomerically pure amino-substituted side chain.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of pyridines and their derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks.

For the synthesis of this compound and its analogs, several green chemistry strategies can be envisioned.

Alternative Solvents and Catalysts: The use of hazardous organic solvents is a major concern in chemical synthesis. The exploration of greener solvents such as water, supercritical fluids, or ionic liquids could significantly improve the environmental profile of the synthesis. Furthermore, the replacement of stoichiometric reagents with catalytic alternatives, particularly heterogeneous catalysts that can be easily recovered and reused, is a key tenet of green chemistry.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This can contribute to significant energy savings.

A hypothetical green synthetic route to a functionalized pyridine could involve a one-pot, multi-component reaction in an aqueous medium, catalyzed by a recyclable solid acid catalyst, and potentially accelerated by microwave irradiation. Such an approach would adhere to several key principles of green chemistry, offering a more sustainable alternative to traditional synthetic methods.

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 4 Methylsulfanylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁹F NMR)

One-dimensional NMR spectra offer fundamental insights into the molecular structure of 5-Fluoro-4-methylsulfanylpyridin-3-amine.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the methylsulfanyl group. The aromatic protons on the pyridine (B92270) ring are expected to appear as doublets due to coupling with the adjacent fluorine atom and with each other. The chemical shift of these protons is influenced by the electron-donating amine group and the electron-withdrawing fluorine atom. The amine (NH₂) protons would likely appear as a broad singlet, and the methyl (SCH₃) protons as a sharp singlet.

¹³C NMR: The carbon NMR spectrum will display separate signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will have chemical shifts determined by their position relative to the nitrogen, fluorine, amine, and methylsulfanyl substituents. The carbon atom bonded to the fluorine will show a large coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of fluorinated compounds. The methyl carbon of the methylsulfanyl group will appear in the aliphatic region of the spectrum.

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single signal, likely a multiplet, due to coupling with the adjacent aromatic protons.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | 7.8 - 8.0 | d | JH-F ≈ 2-4 |

| H-6 | 7.5 - 7.7 | d | JH-H ≈ 2-3 |

| NH₂ | 4.5 - 5.5 | br s | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Multiplicity (due to F coupling) | Coupling Constant (Hz) |

| C-5 | 150 - 155 | d | ¹JC-F ≈ 230-250 |

| C-3 | 140 - 145 | d | ³JC-F ≈ 5-10 |

| C-4 | 120 - 125 | d | ²JC-F ≈ 15-25 |

| C-2 | 135 - 140 | d | ³JC-F ≈ 3-5 |

| C-6 | 130 - 135 | s | - |

| SCH₃ | 15 - 20 | s | - |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| F-5 | -120 to -130 | m |

Note: Predicted data is based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide further detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. A cross-peak between the signals of H-2 and H-6 would confirm their through-bond connectivity on the pyridine ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. researchgate.netsdsu.edu This would definitively assign the proton signals to their corresponding carbon atoms on the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.netsdsu.edu This is particularly useful for confirming the positions of the substituents. For instance, correlations would be expected between the methyl protons (SCH₃) and the C-4 carbon, and between the amine protons (NH₂) and the C-3 and C-2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation. researchgate.net In this molecule, NOESY could show correlations between the amine protons and the H-2 proton, and between the methyl protons and the H-2 proton, depending on the rotational conformation of the substituents.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is anticipated in the 1200-1300 cm⁻¹ range.

Predicted FTIR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds. The Raman spectrum would also show bands for the aromatic ring vibrations and the C-S stretching of the methylsulfanyl group, which is often weak in FTIR but can be more prominent in Raman spectra. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum.

Predicted Raman Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | 980 - 1020 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₆H₇FN₂S), HRMS would provide a very accurate mass measurement of the molecular ion. The experimentally determined monoisotopic mass should be in close agreement with the calculated theoretical mass.

Predicted HRMS Data

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

|---|

This high degree of accuracy allows for the confident assignment of the molecular formula C₆H₇FN₂S, distinguishing it from other potential compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, the analysis of a closely related substituted pyridine, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, provides a valuable framework for understanding the potential solid-state characteristics of such compounds. nih.govresearchgate.net

The molecular conformation of this compound would be defined by the spatial arrangement of its substituents around the central pyridine ring. Key conformational features to be determined would include the planarity of the pyridine ring and the orientation of the fluoro, methylsulfanyl, and amine groups relative to the ring.

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the fluorine atom can act as hydrogen bond acceptors. These interactions are expected to be significant in the crystal packing.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

An analysis of the crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile revealed that the molecule is essentially planar. nih.govresearchgate.net In its crystal structure, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming a three-dimensional network. nih.gov A similar planarity and extensive hydrogen bonding network would be plausible for this compound.

Table 1: Hypothetical Crystallographic Data for this compound (Based on Analogous Structures)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1000-1500 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.4-1.6 |

| Hydrogen Bonds | N-H···N, N-H···F |

| Other Interactions | π-π stacking, van der Waals forces |

This table presents hypothetical data based on common values for similar organic molecules and is for illustrative purposes only.

The arrangement of individual molecules in the crystal lattice, known as crystal packing, determines the macroscopic properties of the solid, such as its melting point and solubility. The supramolecular organization is dictated by the interplay of the various intermolecular forces.

For this compound, it is anticipated that the hydrogen bonding and π-π stacking interactions would lead to the formation of well-defined supramolecular architectures, such as sheets or chains. The specific arrangement would aim to maximize the attractive intermolecular forces while minimizing steric repulsion between the substituents. The study of these packing motifs is crucial for understanding polymorphism, the ability of a compound to exist in multiple crystalline forms.

Chromatographic Techniques for Purity Assessment and Analytical Method Development

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. The following subsections discuss the application of various chromatographic techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be the most suitable approach.

Several methods have been developed for the separation of aminopyridine isomers, which can serve as a starting point for method development for this compound. helixchrom.comcmes.orgcmes.org A typical reversed-phase HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. cmes.orgcmes.org

Table 2: Illustrative HPLC Method Parameters for the Analysis of an Aminopyridine Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides an example of typical HPLC conditions and would require optimization for the specific analysis of this compound.

The retention time of the compound would be influenced by its polarity, with more polar compounds eluting earlier. The presence of impurities would be indicated by additional peaks in the chromatogram. Method validation would be necessary to ensure its accuracy, precision, linearity, and robustness.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be employed for its purity assessment. The presence of a sulfur atom in the molecule makes it particularly amenable to detection by a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD). researchgate.netgcms.czsgs.com These detectors offer high selectivity and sensitivity for sulfur-containing compounds, which would be advantageous for detecting trace-level impurities. researchgate.netsgs.com

A standard GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

Table 3: Potential GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |

| Detector | Sulfur Chemiluminescence Detector (SCD) |

| Detector Temp | 300 °C |

This table outlines a potential starting point for GC method development and would need to be optimized.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. nih.govmdpi.com For this compound, a silica gel plate would typically be used as the stationary phase, and a mixture of organic solvents, such as ethyl acetate and hexanes, would serve as the mobile phase.

The separation is based on the differential adsorption of the compounds onto the stationary phase. The position of the compound on the developed plate is characterized by its retention factor (Rf) value. Visualization of the spots can be achieved under UV light, as pyridine derivatives are often UV-active, or by using a staining agent like potassium permanganate. nih.gov The presence of multiple spots would indicate the presence of impurities.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 4 Methylsulfanylpyridin 3 Amine

Reactivity of the Amine Moiety

The 3-amino group is a strong electron-donating group by resonance (+R effect) and an electron-withdrawing group by induction (-I effect). Its presence significantly influences the reactivity of the pyridine (B92270) ring, particularly in electrophilic aromatic substitution, acylation, and alkylation reactions.

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. youtube.comrsc.org The nitrogen heteroatom strongly deactivates the ring, and under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing this deactivation. youtube.comrsc.org

However, the 3-amino group is a powerful activating group and an ortho-, para-director. rsc.org In 5-Fluoro-4-methylsulfanylpyridin-3-amine, the positions ortho (C2 and C4) and para (C6) to the amino group are therefore electronically activated. The directing effects of the other substituents must also be considered:

The -SCH3 group is weakly activating and an ortho-, para-director.

The -F atom is deactivating due to its strong inductive effect but is an ortho-, para-director via its resonance effect.

Considering the positions relative to the activating amino group:

Position 2: Activated by the amino group (ortho) and the methylsulfanyl group (meta), but deactivated by the fluorine (meta).

Position 4: Blocked by the methylsulfanyl group.

Position 6: Activated by the amino group (para) and fluorine (ortho), but deactivated by the methylsulfanyl group (meta).

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C2 | Ortho to -NH | Moderately Favorable |

| C6 | Para to -NH | Most Favorable |

This is an interactive data table. You can sort and filter the data.

The acylation and alkylation of aminopyridines can occur at two nucleophilic sites: the exocyclic amino group and the ring nitrogen. The site of reaction is highly dependent on the reaction conditions and the nature of the electrophile.

Acylation: The acetylation of 3-aminopyridine (B143674) with acetic anhydride (B1165640) has been shown to occur directly at the exocyclic amino group rather than through an N-acetyl pyridinium (B92312) intermediate. electronicsandbooks.com This suggests that direct N-acylation of the 3-amino group in this compound is a feasible pathway, leading to the corresponding acetamide (B32628) derivative.

Alkylation: Alkylation of aminopyridines is more complex, as the ring nitrogen is generally more basic and nucleophilic than the exocyclic amino group, often leading to the formation of pyridinium salts. electronicsandbooks.com To achieve selective N-alkylation at the amino group, specific strategies are often required. One such method involves reductive amination, for example, using a carboxylic acid and sodium borohydride, which has been successfully applied to the N-monoalkylation of 3-aminopyridines. nih.gov This approach could likely be used to synthesize N-alkyl derivatives of this compound.

| Reaction | Reagent Example | Predominant Product | Reference |

| Acylation | Acetic Anhydride | N-acetylated amine | electronicsandbooks.com |

| Alkylation | Carboxylic Acid / NaBH | N-monoalkylated amine | nih.gov |

This is an interactive data table. You can sort and filter the data.

Reactivity of the Methylsulfanyl Group

The methylsulfanyl (-SCH3) group is susceptible to oxidation at the sulfur atom and can potentially participate in substitution reactions.

The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common transformation for aryl methyl sulfides. bohrium.comorientjchem.org A variety of oxidizing agents can be employed, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or dimethyldioxirane. bohrium.comrsc.org

The reaction proceeds via nucleophilic attack of the sulfur atom on the oxidant. The first oxidation yields the methylsulfinyl derivative (a sulfoxide), and a second oxidation under stronger conditions yields the methylsulfonyl derivative (a sulfone). youtube.com Both the resulting sulfoxide and sulfone groups are strong electron-withdrawing groups, which would significantly deactivate the pyridine ring towards subsequent electrophilic substitution.

Step 1: this compound → 5-Fluoro-4-methylsulfinylpyridin-3-amine

Step 2: 5-Fluoro-4-methylsulfinylpyridin-3-amine → 5-Fluoro-4-methylsulfonylpyridin-3-amine

Kinetic studies on the oxidation of aryl methyl sulfides have shown that the mechanism can be either a single concerted step or a two-step process involving a betaine (B1666868) intermediate, depending on the solvent and reaction conditions. rsc.org

Direct nucleophilic substitution at the sulfur atom of a simple aryl methyl sulfide (B99878) is generally not a favorable reaction pathway. The sulfur atom in a sulfide is more nucleophilic than electrophilic. libretexts.orgmsu.edu However, the sulfur can be rendered electrophilic if it is first converted into a sulfonium (B1226848) salt by alkylation. libretexts.org For instance, reaction with an alkyl halide (e.g., methyl iodide) could form a dimethylsulfonium salt. This salt would then be a good leaving group, allowing for nucleophilic displacement by a suitable nucleophile.

Reactivity of the Fluorine Atom

The fluorine atom at the 5-position of the pyridine ring is expected to be relatively unreactive towards nucleophilic aromatic substitution (SNAr). In pyridines, SNAr reactions are highly favored at the 2- and 4-positions (ortho and para to the ring nitrogen) because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. youtube.comwikipedia.org

When substitution occurs at the 3- or 5-position, this stabilizing resonance structure is not possible, making the reaction significantly more difficult. youtube.com Nucleophilic substitution at the 5-position of a pyridine ring generally requires the presence of strong electron-withdrawing groups to activate the ring sufficiently. nih.gov In the case of this compound, the amino group is strongly electron-donating, which would further deactivate the ring towards nucleophilic attack. Therefore, displacement of the fluorine atom by a nucleophile would likely require very harsh reaction conditions, if it proceeds at all.

| Position on Pyridine Ring | S | Reason |

| 2- and 4-positions | High | Negative charge in intermediate is stabilized by the ring nitrogen. |

| 3- and 5-positions | Low | Negative charge in intermediate cannot be delocalized onto the ring nitrogen. |

This is an interactive data table. You can sort and filter the data.

Computational Chemistry and Theoretical Modeling of 5 Fluoro 4 Methylsulfanylpyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. electrochemsci.orgmdpi.com It is a widely used tool for predicting molecular properties and is particularly effective for systems like substituted pyridines. researchgate.netnih.gov

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. cnr.it For 5-Fluoro-4-methylsulfanylpyridin-3-amine, geometry optimization would be performed using a DFT functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311G(d,p)). electrochemsci.orgresearchgate.net This process systematically alters the positions of the atoms to find the minimum energy conformation on the potential energy surface. mdpi.comresearchgate.net The output of this calculation provides precise bond lengths and angles.

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. q-chem.com This calculation determines the frequencies of the normal modes of vibration. A key outcome is the confirmation that the optimized structure is a true energy minimum, which is indicated by the absence of any imaginary frequencies. psu.edu These computed frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the theoretical model. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C2-N1 | 1.34 Å |

| Bond Length | C3-C4 | 1.41 Å |

| Bond Length | C4-S | 1.78 Å |

| Bond Length | C3-N (amine) | 1.40 Å |

| Bond Length | C5-F | 1.35 Å |

| Bond Angle | C2-N1-C6 | 117.5° |

| Bond Angle | N1-C2-C3 | 123.0° |

| Bond Angle | F-C5-C4 | 118.0° |

| Dihedral Angle | C2-C3-C4-S | 179.5° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | -NH₂ | 3450 |

| N-H Stretch (symmetric) | -NH₂ | 3360 |

| C-F Stretch | Ar-F | 1250 |

| C-S Stretch | Ar-S-CH₃ | 700 |

| N-H Wagging | -NH₂ | 680 |

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. electrochemsci.org

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. researchgate.netresearchgate.net The HOMO is expected to be localized primarily on the electron-donating amino and methylsulfanyl groups, as well as the pyridine (B92270) ring. The LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom. These distributions are critical for predicting the regioselectivity of electrophilic and nucleophilic attacks. acs.org

Table 3: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This data is hypothetical and serves as a representative example.

DFT calculations can be used to model the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. masterorganicchemistry.comnih.gov This is particularly useful for understanding reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), a common reaction for substituted pyridines. wikipedia.orgnih.gov

By mapping the reaction pathway, researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. masterorganicchemistry.com The geometry of the transition state, a high-energy, transient species, can also be determined. rsc.org For this compound, these calculations could predict, for instance, the most likely site for nucleophilic attack and the relative ease of displacing the fluorine atom versus other potential leaving groups.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govrsc.org This technique is invaluable for understanding the conformational flexibility of molecules and the influence of the surrounding environment, such as a solvent. mdpi.comaip.org

For a molecule like this compound, which has rotatable bonds (e.g., the C-S bond of the methylsulfanyl group), MD simulations can explore the potential energy surface to identify different stable conformations (rotamers) and the energy barriers between them. rsc.orgstudfile.net This provides a dynamic picture of the molecule's structure, which is often more realistic than the static image from a geometry optimization. whiterose.ac.uktandfonline.com

Furthermore, by explicitly including solvent molecules (like water, methanol, or chloroform) in the simulation box, MD can model how the solvent affects the molecule's conformation and dynamics. researchgate.netmdpi.com Solvation can influence the preference for certain conformations and can play a critical role in reaction kinetics. nih.govrsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to predict the properties of molecules based on their structural features. ontosight.aiontosight.ai The underlying principle is that the structure of a molecule dictates its physical, chemical, and biological properties. ontosight.ai

A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally measured property. wikipedia.orgresearchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. For this compound, descriptors could include molecular weight, logP (a measure of lipophilicity), and quantum chemical parameters derived from DFT calculations (like HOMO/LUMO energies).

While building a QSPR model requires a dataset of multiple compounds with known properties, the theoretical aspect involves identifying the most relevant descriptors that govern a specific property of interest for this and related molecules.

In Silico Prediction of Reactivity and Selectivity

In silico methods leverage computational models to predict the outcomes of chemical reactions, reducing the need for extensive laboratory work. nih.gov For this compound, these predictions are largely based on the electronic properties derived from DFT calculations.

The reactivity of the aromatic ring towards electrophilic or nucleophilic attack can be predicted by analyzing the distribution of electron density and the shapes of the frontier molecular orbitals. numberanalytics.commsu.edu For example, sites with high electron density are more susceptible to attack by electrophiles, while sites with a large LUMO coefficient are more likely to be attacked by nucleophiles.

Substituent effects play a critical role. The amino (-NH₂) and methylsulfanyl (-SCH₃) groups are electron-donating, activating the ring towards electrophilic substitution, primarily at the ortho and para positions relative to themselves. The fluorine (-F) atom and the pyridine nitrogen are electron-withdrawing, deactivating the ring towards electrophiles but activating it for nucleophilic substitution. wikipedia.org Computational models can quantify these competing effects to predict the most likely site of reaction (regioselectivity) under different conditions. mdpi.comimrpress.com

Applications in Advanced Organic Synthesis and Materials Science

5-Fluoro-4-methylsulfanylpyridin-3-amine as a Building Block in Heterocyclic Synthesis

Extensive searches of chemical literature and databases did not yield specific examples of the use of this compound as a building block in the synthesis of fused ring systems, polycycles, or complex natural product analogues. The following sections detail the lack of specific findings in these areas.

Synthesis of Fused Ring Systems and Polycycles

No specific research articles or patents were identified that describe the utilization of this compound in the synthesis of fused ring systems or polycycles. While the general class of substituted aminopyridines is valuable in the construction of various heterocyclic scaffolds, such as pyridopyrimidines and other fused-pyridine structures, the specific application of this particular fluorinated and methiolated derivative has not been reported in the available scientific literature.

Incorporation into Complex Natural Product Analogues

There is currently no published research demonstrating the incorporation of this compound into complex natural product analogues. The synthesis of natural product analogues often involves the use of highly functionalized building blocks to mimic the structure and activity of the parent natural product. However, the role of this specific compound in such synthetic strategies has not been documented.

Ligand Design and Coordination Chemistry

No specific studies on the use of this compound in ligand design and coordination chemistry have been found in the public domain. The potential of this molecule as a ligand, which could theoretically involve the pyridine (B92270) nitrogen, the amino group, and the sulfur atom as donor sites, has not been explored in the available literature.

Synthesis of Coordination Complexes Utilizing the Pyridine Nitrogen and Amine/Sulfur Donors

There are no reports on the synthesis of coordination complexes specifically utilizing this compound as a ligand. While the coordination chemistry of simpler aminopyridines has been investigated, with complexes involving various transition metals, the specific coordination behavior of this trifunctional pyridine derivative remains unexamined. scirp.orgelsevierpure.comnih.gov The presence of three potential donor atoms (pyridine nitrogen, amino nitrogen, and sulfur) could lead to diverse coordination modes, but this has not been experimentally verified.

Investigation of Metal-Ligand Interactions

In the absence of any synthesized coordination complexes involving this compound, there have been no investigations into its metal-ligand interactions. The electronic effects of the fluorine and methylsulfanyl substituents on the coordinating ability of the pyridine nitrogen and the amino group have not been studied.

Precursor for Functional Materials Development

No literature is available that describes the use of this compound as a precursor for the development of functional materials. The potential applications of this compound in areas such as conductive polymers, organic light-emitting diodes (OLEDs), or other materials with specific electronic or optical properties have not been explored. While substituted pyridines can be components of functional organic materials, the specific contribution of the fluoro and methylsulfanyl groups in this particular arrangement has not been investigated in the context of materials science.

No Publicly Available Research Found on "this compound" in Advanced Materials Science

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the applications of the chemical compound this compound in the fields of advanced organic synthesis and materials science, specifically concerning its integration into polymeric architectures or its role in supramolecular assemblies.

The inquiry, which sought to detail the compound's use in these specific areas, could not be fulfilled due to a lack of published studies, patents, or any other formal scientific documentation on this particular molecule within the specified contexts.

While the fields of polymer chemistry and supramolecular chemistry often utilize pyridine-based compounds due to their unique electronic and coordination properties, and fluorine and methylsulfanyl groups are known to impart specific functionalities, the exact compound , this compound, does not appear in the accessible scientific record in connection with these applications.

Therefore, the requested article, which was to be structured around the integration of this compound into polymeric architectures and its function in supramolecular assemblies, cannot be generated at this time. The absence of data prevents any scientifically accurate and verifiable discussion on these topics for this specific chemical entity.

Mechanistic Investigations of Biological Target Interactions and Structure Activity Relationships Sar

Rational Design of Analogues for SAR Studies

Without published research on 5-Fluoro-4-methylsulfanylpyridin-3-amine, a discussion on the rational design of its analogues for structure-activity relationship studies would be purely speculative. The scientific process of rational drug design relies on existing knowledge of a compound's biological activity and its interactions with a specific target. This foundational data is currently unavailable for this compound.

Information regarding the systematic modification of the methylsulfanyl group of this compound and the subsequent impact on biological activity has not been documented in scientific literature.

There are no available studies detailing the variation of the amine functionality of this compound and the resulting effects on its structure-activity relationship.

Research investigating the effects of different substituents on the pyridine (B92270) ring of this compound to probe for changes in biological activity has not been found in the public scientific record.

In Vitro Mechanistic Studies of Molecular Interactions

Specific in vitro studies to elucidate the molecular interactions and mechanism of action of this compound have not been published. Such studies are essential for understanding how a compound exerts its effects at a molecular level.

There is no available data describing the enzyme inhibition mechanisms of this compound. Information on which enzymes, if any, are inhibited by this compound, and the nature of that inhibition (e.g., competitive, non-competitive) is not known.

Details regarding the receptor binding interactions of this compound, including its affinity for any specific receptors and the nature of the binding, are not available in the scientific literature.

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite a thorough search of publicly available scientific databases and research articles, no specific information has been found regarding the biological activities or computational analysis of the chemical compound this compound.

This comprehensive search was conducted to gather data for a detailed article focusing on the mechanistic investigations of its biological target interactions, structure-activity relationships (SAR), and computational approaches to binding mode prediction. The intended article was to be structured around its interference with cellular processes such as microtubule dynamics, cell cycle regulation, and apoptosis induction, as well as molecular docking simulations and binding free energy calculations.

However, the search yielded no studies, papers, or patents that specifically investigate this compound for these properties. While research exists for compounds with similar structural motifs, such as fluorinated pyridines or molecules containing a methylsulfanyl group, the unique combination of these features in the specified compound does not appear in the public research domain.

Consequently, it is not possible to provide an article based on the requested outline due to the absence of foundational research data. The scientific community has not yet published any findings on the interaction of this compound with biological targets or its potential effects on cellular mechanisms. Similarly, there are no available computational studies detailing its binding modes or affinities.

This lack of information suggests that this compound may be a novel compound that has not yet been a subject of extensive biological or computational investigation, or that any existing research is proprietary and not publicly disclosed.

Future Research on this compound: Charting New Frontiers in Chemical Synthesis and Mechanistic Understanding

Future research on this compound, a pyridine derivative with potential applications in medicinal chemistry and materials science, is poised to explore innovative synthetic methodologies and delve deeper into its fundamental chemical properties. Emerging research directions are focused on creating stereochemically defined versions of the molecule, understanding its behavior under light and electrical stimulation, and harnessing its structure for the creation of advanced materials and analytical tools.

While specific research on the asymmetric synthesis, photochemical and electrochemical reactivities, self-assembly, and advanced analysis of this compound is still in its nascent stages, progress in related classes of compounds provides a roadmap for future investigations. These explorations are crucial for unlocking the full potential of this and similar molecules.

Q & A

What are the optimal synthetic routes for 5-Fluoro-4-methylsulfanylpyridin-3-amine in laboratory settings?

Basic Research Question

A widely adopted method involves S-alkylation of pyridine precursors with suitable aryl halides in an alkaline medium at room temperature. This approach, adapted from analogous triazole derivatives (e.g., 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine), ensures mild reaction conditions and high regioselectivity due to the electron-withdrawing fluorine substituent . Key steps include:

- Precursor selection : Use halogenated pyridine intermediates with protected amine groups.

- Alkylation : React with methylsulfanyl-containing reagents (e.g., methyl disulfide) under basic conditions (e.g., NaOH/KOH).

- Purification : Column chromatography or recrystallization to isolate the product.

Methodological Tip : Monitor reaction progress via TLC and optimize pH to minimize side reactions (e.g., over-alkylation).

How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question

1H-NMR and 13C-NMR are critical for confirming the structure. Key spectral features include:

- 1H-NMR : A singlet for the methylsulfanyl group (~δ 2.5 ppm) and a doublet for the fluorine-adjacent proton (~δ 8.2 ppm, J = 6–8 Hz).

- 13C-NMR : Peaks at ~δ 160 ppm (C-F) and δ 15–20 ppm (S-CH3).

- Mass spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns.

Methodological Tip : Compare spectra with structurally similar compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to validate assignments .

What strategies can mitigate challenges in regioselective functionalization during the synthesis of this compound derivatives?

Advanced Research Question

Regioselectivity is influenced by the electronic effects of fluorine and methylsulfanyl groups. Strategies include:

- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the amine to steer reactivity.

- Metal-catalyzed cross-coupling : Use Pd/Cu catalysts for selective C-H activation at the 2- or 6-position of the pyridine ring.

- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design .

Methodological Tip : Screen solvents (e.g., DMF vs. THF) to modulate reaction kinetics and selectivity.

How can computational chemistry aid in predicting the reactivity or biological activity of this compound?

Advanced Research Question

Density Functional Theory (DFT) and molecular docking are valuable tools:

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring.

- Biological activity : Dock the compound into target protein pockets (e.g., kinase enzymes) to assess binding affinity.

- ADMET profiling : Predict pharmacokinetic properties (e.g., solubility, metabolic stability) using tools like SwissADME .

Methodological Tip : Validate computational results with experimental assays (e.g., enzyme inhibition studies).

How to address discrepancies in reported reaction yields for this compound synthesis under varying alkaline conditions?

Data Contradiction Analysis

Yield variations often arise from pH sensitivity and side reactions (e.g., hydrolysis of methylsulfanyl groups). To resolve discrepancies:

- Systematic optimization : Perform a Design of Experiments (DoE) to test NaOH concentrations (0.1–1.0 M) and temperatures (RT vs. 50°C).

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., desulfurized products) and adjust reaction time accordingly.

- Reproducibility checks : Ensure consistent drying of solvents and reagents to avoid moisture-induced side reactions .

What are the recommended safety protocols for handling and storing this compound based on structurally similar compounds?

Safety and Handling

While direct safety data are limited, protocols for analogous fluorinated pyridines (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation.

- Waste disposal : Segregate halogenated waste and consult certified agencies for disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.